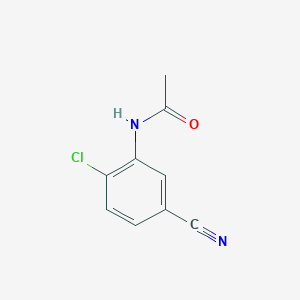

N-(2-chloro-5-cyanophenyl)acetamide

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

N-(2-chloro-5-cyanophenyl)acetamide |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-7(5-11)2-3-8(9)10/h2-4H,1H3,(H,12,13) |

InChI Key |

RKUWJKAWLIGQGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- N-(2-Chlorophenyl)acetamide (): Lacks the cyano group, resulting in reduced electron-withdrawing effects compared to N-(2-chloro-5-cyanophenyl)acetamide. Theoretical studies on analogous N-chlorophenyl acetamides (e.g., CPA in ) reveal that the cyano group lowers the HOMO-LUMO gap, enhancing charge transfer interactions and polarizability .

- Meta-Substituted Trichloro-acetamides (): Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide exhibit distinct crystal packing due to meta-substitution. The presence of EWGs (e.g., Cl, NO₂) in meta positions significantly alters lattice constants and molecular geometry, suggesting that this compound may form unique solid-state arrangements .

Key Physicochemical Properties

Pharmacological Activity Comparisons

Antimicrobial Activity

- Benzo[d]thiazole-Sulfonyl Piperazine Derivatives (): Compounds 47–50 exhibit MIC values <10 µg/mL against gram-positive bacteria and fungi. The absence of a cyano group in these derivatives suggests that this compound’s dual EWGs might enhance target binding (e.g., enzyme inhibition via dipole interactions) .

- Chalcone-Acetamide Hybrids (): Chalcone derivatives (e.g., α,β-unsaturated ketones) show broad anti-inflammatory and anticancer activities.

Receptor Binding and Selectivity

- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. The chloro and cyano groups in this compound may confer selectivity for other G-protein-coupled receptors due to steric and electronic modulation .

Q & A

Q. What are the key considerations for designing a high-yield synthesis route for N-(2-chloro-5-cyanophenyl)acetamide?

To optimize synthesis, focus on:

- Reagent selection : Use acetic anhydride as an acylating agent under basic conditions (e.g., pyridine) to ensure efficient acetylation of the aniline precursor .

- Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions like over-acylation or hydrolysis .

- Purification : Employ recrystallization from ethanol or DCM to isolate the pure product, monitoring purity via TLC or HPLC .

- Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (2–4 hours) to maximize conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), acetamide methyl group (δ 2.1–2.3 ppm), and NH proton (δ 10–11 ppm, broad). Compare with analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide for positional shifts .

- ¹³C NMR : Confirm the carbonyl carbon (δ 168–170 ppm) and nitrile carbon (δ 115–120 ppm) .

- IR spectroscopy : Detect C=O stretching (1650–1700 cm⁻¹) and C≡N absorption (2200–2250 cm⁻¹) .

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying laboratory conditions?

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as halogenated acetamides are prone to light-induced decomposition .

- pH stability : Conduct accelerated stability studies in buffers (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide group under acidic/basic conditions) .

- Thermal stability : Perform TGA/DSC to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the chloro group may act as a leaving group in SNAr reactions, while the nitrile can participate in cyanoalkylation .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict regioselectivity in reactions (e.g., nitrile vs. chloro substituent reactivity) .

- Transition state modeling : Simulate reaction pathways (e.g., substitution at the chloro position) using software like Gaussian or ORCA .

Q. How to resolve discrepancies in biological activity data between this compound and its structural analogs?

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., N-(5-chloro-2-methyl-3-nitrophenyl)acetamide) to isolate the impact of functional groups. For example, replacing the nitrile with a nitro group may alter enzyme inhibition profiles .

- Dose-response assays : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies) to minimize variability .

- Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding mode differences .

Q. What strategies enhance the pharmacological properties of this compound through structural modification?

- Functional group derivatization :

- Replace the chloro group with fluorine to improve metabolic stability .

- Introduce sulfonyl or triazole moieties to enhance solubility and target affinity .

- Prodrug design : Mask the nitrile group as a thioamide or amidoxime to improve bioavailability .

- Hybrid molecules : Conjugate with heterocycles (e.g., imidazole) to exploit dual mechanisms of action .

Q. How to address conflicting spectral data during structural elucidation?

- Multi-technique validation : Cross-validate NMR, IR, and HRMS data. For example, ambiguous NH signals in NMR can be confirmed via IR amide bands .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton environments in NMR .

- Comparative analysis : Reference spectral databases (e.g., PubChem) for analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to identify positional isomer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.